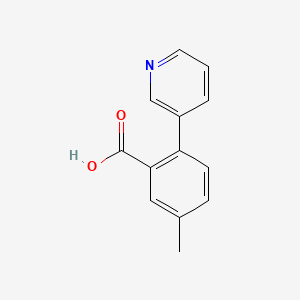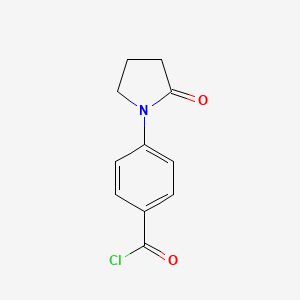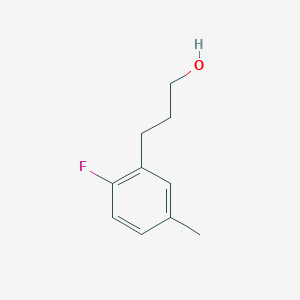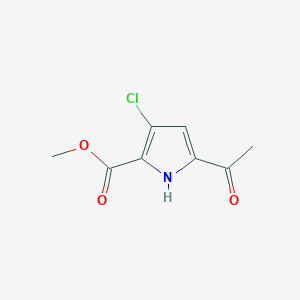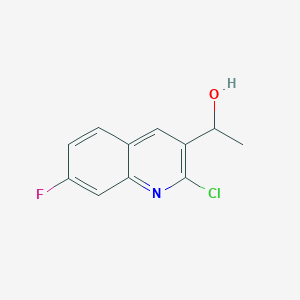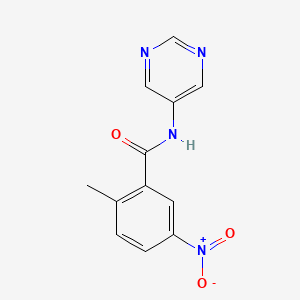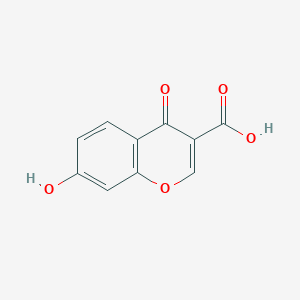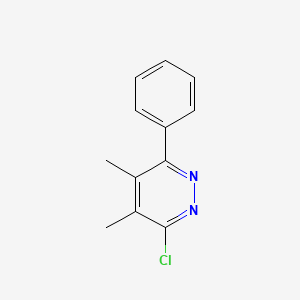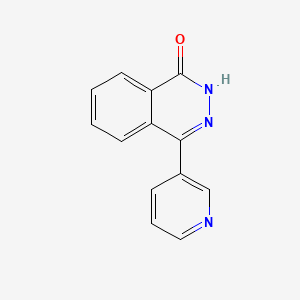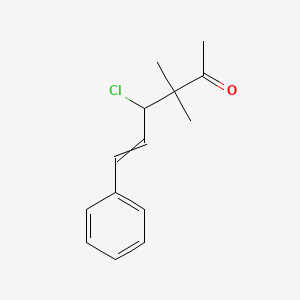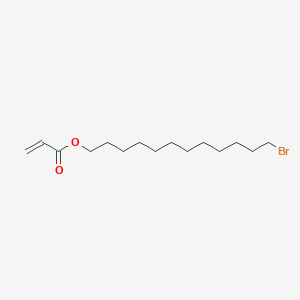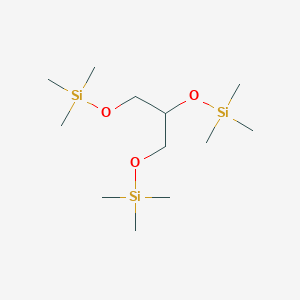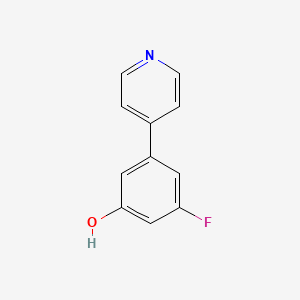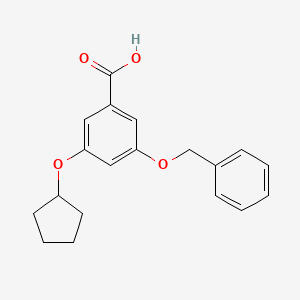
3-Benzyloxy-5-cyclopentyloxy-benzoic acid
Übersicht
Beschreibung
3-Benzyloxy-5-cyclopentyloxy-benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of benzyloxy and cyclopentyloxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-cyclopentyloxy-benzoic acid typically involves the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Formation of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced by reacting cyclopentanol with a suitable benzene derivative under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzyloxy and cyclopentyloxy substituted benzene derivatives with a benzoic acid derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can occur at the benzyloxy and cyclopentyloxy groups, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and electrophilic reagents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Benzyloxy-5-cyclopentyloxy-benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and cyclopentyloxy groups can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-(Benzyloxy)benzoic acid
- 3-(Cyclopentyloxy)benzoic acid
- Benzoic acid derivatives with other alkoxy groups
Comparison:
- Unique Structure: The presence of both benzyloxy and cyclopentyloxy groups makes 3-Benzyloxy-5-cyclopentyloxy-benzoic acid unique compared to other benzoic acid derivatives.
- Chemical Properties: The combination of these groups can lead to distinct chemical properties, such as solubility and reactivity, compared to similar compounds.
Eigenschaften
CAS-Nummer |
919784-55-7 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-cyclopentyloxy-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H20O4/c20-19(21)15-10-17(22-13-14-6-2-1-3-7-14)12-18(11-15)23-16-8-4-5-9-16/h1-3,6-7,10-12,16H,4-5,8-9,13H2,(H,20,21) |
InChI-Schlüssel |
NAVPOCQJXTXGBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
